Dipentaerythritol hexaacrylate

Catalog No.
S1481611
CAS No.
29570-58-9
M.F
C28H34O13
M. Wt
578.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipentaerythritol hexaacrylate

CAS Number

29570-58-9

Product Name

Dipentaerythritol hexaacrylate

IUPAC Name

[3-prop-2-enoyloxy-2-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]methyl]-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate

Molecular Formula

C28H34O13

Molecular Weight

578.6 g/mol

InChI

InChI=1S/C28H34O13/c1-7-21(29)36-15-27(16-37-22(30)8-2,17-38-23(31)9-3)13-35-14-28(18-39-24(32)10-4,19-40-25(33)11-5)20-41-26(34)12-6/h7-12H,1-6,13-20H2

InChI Key

MPIAGWXWVAHQBB-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC(COCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C

Synonyms

2-[[3-[(1-oxoallyl)oxy]-2,2-bis[[(1-oxoallyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate;2-Propenoic acid, 2-3-(1-oxo-2-propenyl)oxy-2,2-bis(1-oxo-2-propenyl)oxymethylpropoxymethyl-2-(1-oxo-2-propenyl)oxymethyl-1

Canonical SMILES

C=CC(=O)OCC(COCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C

Application in the Synthesis of Polyesters, Polyethers, Polyurethanes, and Alkyd Resins

Specific Scientific Field: Chemical Engineering and Material Science

Summary of the Application: DPHA is an attractive raw material used for the production of polyesters, polyethers, polyurethanes, and alkyd resins . These materials have a wide range of applications in various industries, including automotive, construction, and electronics.

Methods of Application or Experimental Procedures: The synthesis of these materials typically involves the reaction of DPHA with other monomers under specific conditions. For example, in the case of polyurethanes, DPHA can be reacted with a diisocyanate in the presence of a catalyst .

Results or Outcomes: The use of DPHA in these reactions often results in materials with improved properties, such as increased strength and durability .

Application in UV Curing

Specific Scientific Field: Polymer Science and Engineering

Summary of the Application: DPHA is used in UV curing applications. It is highly efficient in photoinitiated free radical reactions .

Methods of Application or Experimental Procedures: In UV curing, DPHA is mixed with a photoinitiator and exposed to UV light. The UV light triggers a reaction that causes the DPHA to polymerize and harden .

Results or Outcomes: The use of DPHA in UV curing can reduce oxygen inhibition and improve photosensitivity with a small amount of additive .

Application in the Fabrication of Holographic Polymer-Dispersed Liquid Crystals (H-PDLCs)

Specific Scientific Field: Optical Engineering

Summary of the Application: DPHA is one of the constituents of prepolymer syrup used to fabricate H-PDLCs gratings .

Methods of Application or Experimental Procedures: In the fabrication of H-PDLCs, DPHA is mixed with other constituents to form a prepolymer syrup. This syrup is then exposed to a specific pattern of light to create the holographic grating .

Results or Outcomes: The use of DPHA in this application allows for the creation of H-PDLCs with specific optical properties .

Application in the Synthesis of Dipentaerythritol

Specific Scientific Field: Chemical Engineering and Organic Chemistry

Summary of the Application: DPHA is used in the synthesis of dipentaerythritol (DPE) from pentaerythritol (PE) under acidic conditions .

Methods of Application or Experimental Procedures: The synthesis involves a selective dimerization process where PE is suspended in sulfolane at a ratio of 2333 g/L at 175 °C for 60 minutes with a low amount of sulfuric acid (0.5 mol%) .

Results or Outcomes: The optimized conditions resulted in DPE with 16% yield (72% GPC purity) for 28% conversion of PE, corresponding to 57% DPE selectivity .

Application in the Preparation of Nanoporous/Non-Porous Polymeric Thin Films

Specific Scientific Field: Material Science and Nanotechnology

Summary of the Application: DPHA is used to prepare nanoporous/non-porous polymeric thin films for drug delivery systems .

Methods of Application or Experimental Procedures: The preparation involves the reaction of DPHA with other monomers under specific conditions to form the desired polymeric thin films .

Results or Outcomes: The use of DPHA in this application allows for the creation of nanoporous/non-porous polymeric thin films with specific properties suitable for drug delivery systems .

Dipentaerythritol hexaacrylate is a multifunctional acrylate monomer with the molecular formula C28H34O13 and a molecular weight of approximately 578 g/mol. This compound is characterized by its high thermal stability and ability to form polymers, making it valuable in various industrial applications, particularly in coatings, adhesives, and photopolymers. Its structure allows it to participate in crosslinking reactions, leading to the formation of durable and chemically resistant materials .

Dipentaerythritol hexaacrylate primarily undergoes polymerization reactions when exposed to ultraviolet light or heat, resulting in the formation of crosslinked polymer networks. The reaction mechanism typically involves the generation of free radicals that initiate the polymerization process. This compound can also react with other monomers to create copolymers, enhancing its mechanical properties and versatility in applications such as coatings and adhesives .

Dipentaerythritol hexaacrylate can be synthesized through several methods:

  • Acrylation of Dipentaerythritol: The primary method involves the reaction of dipentaerythritol with acrylic acid or its derivatives under acidic or basic conditions.
  • Esterification: This method utilizes the esterification reaction between dipentaerythritol and acrylic acid, often in the presence of catalysts.
  • Photopolymerization: In some cases, photopolymerization techniques are employed to modify existing acrylate compounds into dipentaerythritol hexaacrylate derivatives .

Dipentaerythritol hexaacrylate is utilized in various fields due to its unique properties:

  • Coatings: It serves as a crosslinking agent in ultraviolet-curable coatings, providing excellent hardness and chemical resistance.
  • Adhesives: Its polymer-forming capability enhances adhesion properties in various adhesive formulations.
  • Photopolymers: The compound is used in the production of holographic materials and optical devices due to its ability to form high-performance transmissive holographic polymer dispersed liquid crystal systems .
  • Biomedical

Dipentaerythritol hexaacrylate shares similarities with other multifunctional acrylate compounds but exhibits unique properties that set it apart:

Compound NameMolecular FormulaUnique Features
Trimethylolpropane triacrylateC15H18O6Lower molecular weight; used mainly for coatings.
Pentaerythritol triacrylateC15H18O6Similar crosslinking ability; lower functionality.
Hexanediol diacrylateC12H18O4More flexible polymers; lower thermal stability.
Tetraethylene glycol diacrylateC12H18O6Increased flexibility; used for softer materials.

Dipentaerythritol hexaacrylate is notable for its high functionality and thermal stability, which contribute to its effectiveness in forming robust polymer networks compared to these similar compounds .

Physical Description

Liquid; WetSolid

XLogP3

3.2

UNII

8CJ839PE7X

GHS Hazard Statements

Aggregated GHS information provided by 210 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 41 of 210 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 169 of 210 companies with hazard statement code(s):;
H315 (31.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (53.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (98.82%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (36.09%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29570-58-9

Wikipedia

Dipentaerythritol hexaacrylate

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Printing and related support activities
Printing ink manufacturing
2-Propenoic acid, 1,1'-[2-[[3-[(1-oxo-2-propen-1-yl)oxy]-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-09-13
1: Ma J, Dai Q, Li X, Zhu X, Ma T, Qiao X, Shen S, Liu X. Dipentaerythritol
penta-/hexa-acrylate based-highly cross-linked hybrid monolithic column:
Preparation and its applications for ultrahigh efficiency separation of proteins.
Anal Chim Acta. 2017 Apr 22;963:143-152. doi: 10.1016/j.aca.2017.01.057. Epub
2017 Feb 1. PubMed PMID: 28335968.

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